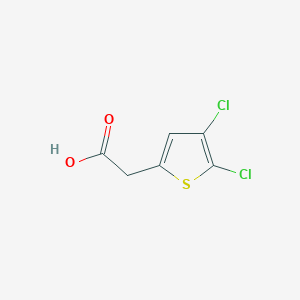

4,5-dichloro-2-Thiopheneacetic acid

Description

A general, non-chlorinated example illustrates the process for forming the acetic acid side chain, which can be adapted to the dichlorinated system:

Step A: Chloromethylation: Thiophene (B33073) reacts with formaldehyde (B43269) and hydrogen chloride gas to produce 2-chloromethyl thiophene. This intermediate is reactive and can be unstable. google.com

Step B: Cyanation: The 2-chloromethyl thiophene is then reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form 2-thiophene acetonitrile (B52724). Using trimethylsilyl cyanide is a safer alternative to highly toxic alkali metal cyanides like sodium cyanide. google.comtsijournals.com

Step C: Hydrolysis: Finally, the 2-thiophene acetonitrile is hydrolyzed under alkaline conditions (e.g., using sodium hydroxide) to yield 2-thiopheneacetic acid. google.com

Applying this logic to the target molecule, a plausible synthetic route would involve the chloromethylation of a 3,4-dichlorothiophene (B91457) intermediate, followed by cyanation and hydrolysis.

Alternatively, starting from an intermediate like 3,4,5-trichloro-2-thiophenecarboxylic acid beilstein-journals.org, one could envision a reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent chain extension via cyanation and hydrolysis to form the acetic acid side chain. Another key intermediate, 3,4,5-trichloro-2-thiophenenitrile researchgate.net, could be directly hydrolyzed to an amide and then to the carboxylic acid, or undergo reduction and further steps to form the acetic acid homologue.

Table 3: Potential Intermediates and Their Synthesis

| Intermediate Name | Synthesis Method | Purpose in Overall Synthesis | Reference |

|---|---|---|---|

| Tetrachlorothiophene (B1294677) | Synthesized from hexachlorobutadiene and sulfur or tetrachloroethylene (B127269) and H₂S. | Starting material with a pre-formed chlorinated thiophene ring. | beilstein-journals.org |

| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Metallation of tetrachlorothiophene followed by carbonation. | Precursor to the carboxylic acid function, requires subsequent dechlorination. | beilstein-journals.orgresearchgate.net |

| 2-Chloromethyl thiophene | Reaction of thiophene with formaldehyde and HCl. | A general intermediate for introducing a one-carbon side chain. | google.com |

| 2-Thiophene acetonitrile | Reaction of 2-chloromethyl thiophene with a cyanide source. | Direct precursor to the acetic acid side chain via hydrolysis. | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2O2S |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-(4,5-dichlorothiophen-2-yl)acetic acid |

InChI |

InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)11-6(4)8/h1H,2H2,(H,9,10) |

InChI Key |

DMOVDEYAPGHEDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Thiopheneacetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile center for chemical transformations, allowing for the synthesis of a variety of derivatives such as esters, amides, and acid chlorides.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govnih.gov This reaction is an equilibrium process. nih.govnih.gov To favor the formation of the ester, the alcohol is often used in large excess, and water is removed as it forms. nih.gov

For 4,5-dichloro-2-thiopheneacetic acid, a typical Fischer esterification would proceed as follows:

Reaction Scheme: this compound + R-OH (Alcohol) ⇌ 4,5-dichloro-2-thienylacetate (Ester) + H₂O

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. nih.govnih.gov

Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. nih.gov Alternative methods for esterification that avoid strong acidic conditions include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or activators such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.comorganic-chemistry.org

Interactive Table: General Conditions for Esterification

| Method | Reagents | Catalyst/Activator | General Conditions | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (often in excess) | Strong acid (e.g., H₂SO₄, TsOH) | Reflux temperature, removal of water | nih.govnih.gov |

| DCC Coupling | Alcohol | Dicyclohexylcarbodiimide (DCC), DMAP (catalyst) | Room temperature, anhydrous solvent | organic-chemistry.org |

| Benzyne-Mediated | Alcohol | Benzyne precursor | Mild conditions | mnstate.edu |

| Sulfuryl Fluoride (B91410) Mediated | Alcohol | Sulfuryl fluoride (SO₂F₂) | Room temperature | mnstate.edu |

Amidation Reactions

Amides are typically synthesized from carboxylic acids by reaction with amines. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or using a coupling agent.

A reported method for the amidation of various carboxylic acids utilizes (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent. lookchemmall.com This process allows the reaction between a carboxylic acid and an amine to proceed under mild conditions, typically at room temperature in the presence of a base like potassium carbonate, to yield the corresponding amide in good yields. lookchemmall.com The proposed mechanism involves the formation of a reactive acyl phosphate (B84403) intermediate, which is then attacked by the amine to form the amide. lookchemmall.com

General Reaction Scheme: this compound + R-NH₂ (Amine) --(Coupling Agent)--> N-alkyl/aryl-4,5-dichloro-2-thiopheneacetamide (Amide)

Formation of Acid Chlorides and Anhydrides

Acid Chlorides Acid chlorides are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of esters and amides. They are commonly prepared by treating a carboxylic acid with thionyl chloride (SOCl₂). nih.gov The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. nih.gov For this compound, the reaction would produce 4,5-dichloro-2-thiopheneacetyl chloride.

Acid Anhydrides Acid anhydrides can be formed from carboxylic acids, often through the use of a dehydrating agent. A study on the reactivity of 4,5-dichlorophthalic acid demonstrates that refluxing it with acetic anhydride (B1165640) results in the formation of 4,5-dichlorophthalic anhydride. prepchem.com While this applies to a dicarboxylic acid, similar principles can be used to form mixed anhydrides from this compound. Alternatively, reacting a carboxylate salt (like sodium acetate) with an acid chloride (like the one derived from this compound) would yield a mixed anhydride.

Decarboxylation and Decarboxylative Oxygenation Reactions

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For simple aryl-acetic acids, this reaction typically requires harsh conditions. However, recent advances in photoredox catalysis have enabled milder procedures.

A study on the chemoselective decarboxylative oxygenation of carboxylic acids using a Cerium(III) catalyst demonstrated that thiopheneacetic acid can undergo this reaction to yield the corresponding aldehyde. nih.govacs.org This reaction proceeds under visible light irradiation with oxygen as the oxidant. nih.govacs.org The selectivity of the reaction, which can be tuned to produce hydroperoxides, aldehydes, or ketones, is influenced by the choice of base. nih.govacs.org Given these findings, it is expected that this compound could be converted to 4,5-dichloro-2-thiophenecarboxaldehyde under similar conditions.

Interactive Table: Decarboxylative Oxygenation of Phenylacetic Acid Analogs

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Thiopheneacetic acid | Ce(III) catalyst, base, O₂, visible light | Thiophenecarboxaldehyde | 70% | nih.gov |

| Phenylacetic acid | Ce(III) catalyst, base, O₂, visible light | Benzaldehyde | Good | nih.gov |

| p-Chlorophenylacetic acid | Ce(III) catalyst, base, O₂, visible light | p-Chlorobenzaldehyde | Good | nih.gov |

Reactions Involving the Dichlorinated Thiophene (B33073) Heterocycle

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are influenced by the substituents present on the ring.

Electrophilic Aromatic Substitution on the Thiophene Ring (considering existing chlorine atoms)

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C2 position. pearson.com In this compound, the thiophene ring already has three substituents: two chlorine atoms at positions 4 and 5, and an acetic acid group at position 2. The only available position for substitution is C3.

The directing effects of the existing substituents must be considered:

Chlorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.org In the thiophene ring, the chlorine at C5 would direct an incoming electrophile to the C3 position (ortho). The chlorine at C4 would also direct to the C3 position (ortho).

Acetic acid group (-CH₂COOH): The carboxymethyl group is generally considered a deactivating group and a meta-director when attached to a benzene ring. mnstate.edu In this thiophene system, its deactivating nature would further reduce the reactivity of the already electron-deficient ring.

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. wikipedia.orgminia.edu.eg All these reactions require a strong electrophile, often generated with the help of a potent Lewis or Brønsted acid catalyst. wikipedia.orgminia.edu.eg

Development and Advanced Characterization of Derivatives and Analogs of 4,5 Dichloro 2 Thiopheneacetic Acid

Synthesis of Structurally Diverse Derivatives

The synthetic pathways to derivatives of 4,5-dichloro-2-thiopheneacetic acid leverage the reactivity of the carboxylic acid functional group and the thiophene (B33073) ring. These methods allow for the introduction of a wide range of functionalities, leading to compounds with diverse potential applications.

The synthesis of esters and amides from this compound is a fundamental approach to creating new derivatives. The process typically begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is often achieved by treatment with thionyl chloride (SOCl₂). researchgate.net The resulting 4,5-dichloro-2-thiopheneacetyl chloride is a key building block that readily reacts with various nucleophiles. researchgate.netnih.gov

Ester Synthesis: The activated acid chloride can be reacted with a wide range of alcohols (R-OH) in the presence of a base to yield the corresponding esters. This method is versatile, allowing for the incorporation of simple alkyl groups as well as more complex moieties.

Amide Synthesis: Similarly, amides are prepared by reacting the acid chloride with primary or secondary amines (RNH₂ or R₂NH). This reaction is often carried out at low temperatures to control reactivity and maximize yield. The formation of amide and peptide bonds is a cornerstone of organic chemistry, with modern methods utilizing various coupling agents to facilitate the reaction between a carboxylic acid and an amine. rsc.orgresearchgate.net

These synthetic strategies provide access to a library of ester and amide derivatives, each with unique steric and electronic properties conferred by the substituent group.

Further structural diversity can be achieved by converting the carbonyl group into a thiocarbonyl, yielding thioamides, or by introducing other nitrogen-containing functionalities.

Thioamide Synthesis: Thioamides are typically synthesized from their corresponding amide precursors. A common method involves thionation using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). nbu.ac.in These reagents effectively replace the oxygen atom of the carbonyl group with a sulfur atom. Alternative green chemistry protocols describe the direct synthesis of thioamides from aldehydes, amines, and elemental sulfur in deep eutectic solvents, highlighting a move towards more environmentally benign methods. rsc.org Another approach involves the conversion of carboxylic acids directly into thioamides using ammonium (B1175870) phosphorodithioates, which serve as a source for both sulfur and nitrogen. nbu.ac.in

Other Nitrogen-Containing Derivatives: The carboxylic acid can serve as a starting point for more complex heterocyclic structures. For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of derivatives containing a thiourea (B124793) moiety, which can be precursors to various five- or six-membered heterocyclic rings. mdpi.com The condensation of 2-thiohydantoin (B1682308) derivatives with aldehydes and ketones is another route to complex nitrogen-containing compounds. bibliotekanauki.pl

Thiophene derivatives, including those of this compound, can act as ligands that coordinate with metal centers to form organometallic complexes. nih.gov The sulfur atom in the thiophene ring and the oxygen or nitrogen atoms in the acetic acid-derived side chain can act as donor atoms.

A well-studied class of such compounds includes half-sandwich arene-ruthenium complexes. nih.gov In a typical synthesis, a derivative of this compound, such as a thiosemicarbazone formed from its corresponding aldehyde, could react with a ruthenium precursor like [(η⁶-p-cymene)RuCl₂]₂. nih.gov The resulting complex often adopts a "piano-stool" geometry, where the ruthenium atom is coordinated by the aromatic arene, the chelating thiophene-based ligand, and one or more other ligands like chloride. nih.gov The synthesis of these complexes is often achieved by reacting the ligand and the metal precursor in a suitable solvent like methanol (B129727) or dichloromethane. nih.gov The electronic properties of the thiophene ligand, influenced by the electron-withdrawing chlorine atoms, can significantly impact the stability and reactivity of the resulting organometallic complex.

Advanced Spectroscopic Characterization of Novel Compounds

The unambiguous identification of newly synthesized derivatives relies on a combination of spectroscopic methods. NMR and vibrational spectroscopy are particularly powerful tools for elucidating the detailed molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of a derivative of this compound, the proton on the thiophene ring (H-3) would typically appear as a singlet in a distinct aromatic region. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would also produce a singlet, with its chemical shift influenced by the nature of the adjacent carbonyl group (acid, ester, or amide). For amide derivatives, the N-H proton(s) would give rise to a signal whose chemical shift and multiplicity depend on the solvent and substitution. In organometallic complexes, coordination to a metal center can induce shifts in the proton signals of the ligand compared to the free ligand. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. Key signals include the carbonyl carbon (C=O), which is highly sensitive to its electronic environment and resonates at a downfield chemical shift (typically 160-180 ppm). The two chlorinated carbons of the thiophene ring (C-4 and C-5) and the two non-chlorinated thiophene carbons (C-2 and C-3) would show distinct signals. mdpi.com The methylene carbon (-CH₂-) signal would also be clearly identifiable. The specific chemical shifts provide confirmation of the successful derivatization. researchgate.netspectrabase.com

Table 1: Representative ¹H and ¹³C-NMR Chemical Shifts (δ, ppm) for Derivatives of this compound Note: These are estimated values and can vary based on solvent and specific substituents.

| Functional Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |

|---|---|---|

| Thiophene H-3 | ~7.0-7.5 (s) | Thiophene C-3: ~125-130 |

| Methylene (-CH₂-) | ~3.8-4.2 (s) | Methylene C: ~35-45 |

| Carboxylic Acid (-COOH) | ~10-12 (br s) | Carbonyl C: ~170-175 |

| Ester (-COOR) | - | Carbonyl C: ~168-172 |

| Amide (-CONH₂) | ~7.5-8.5 (br s) | Carbonyl C: ~165-170 |

| Thioamide (-CSNH₂) | ~9.0-10.0 (br s) | Thiocarbonyl C: ~195-205 |

| Thiophene C-2 | - | ~135-140 |

| Thiophene C-4 (Cl) | - | ~130-135 |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. ksu.edu.sa These two techniques are often complementary. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. The C=O stretch of the carboxylic acid group in the parent compound appears as a strong, broad band around 1700 cm⁻¹. iosrjournals.org Upon conversion to an ester, this band becomes sharper and shifts to a higher frequency (approx. 1735 cm⁻¹). For amides, the C=O stretch (Amide I band) appears at a lower frequency (approx. 1650-1680 cm⁻¹), and N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region. mdpi.com The formation of a thioamide would be confirmed by the disappearance of the C=O band and the appearance of a C=S stretching band. Other key vibrations include C-H stretches of the thiophene ring (around 3100 cm⁻¹) and vibrations associated with the C-S and C-Cl bonds. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is therefore excellent for observing vibrations of the thiophene ring backbone and C-S bonds. ksu.edu.sa While the C=O bond is also Raman active, the C-C and C=C bonds of the aromatic ring often produce strong signals. In organometallic complexes, new vibrational modes corresponding to the metal-ligand bonds (e.g., Metal-S, Metal-O) may appear at low frequencies (typically < 400 cm⁻¹), providing direct evidence of coordination. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for Derivatives of this compound Note: Values are approximate. (s) = strong, (m) = medium, (w) = weak.

| Functional Group Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3000-2800 (broad) | - |

| N-H Stretch (Amide) | 3400-3200 (m) | 3400-3200 (w) |

| C-H Stretch (Thiophene) | ~3100 (w) | ~3100 (s) |

| C=O Stretch (Carboxylic Acid) | ~1700 (s) | ~1700 (m) |

| C=O Stretch (Ester) | ~1735 (s) | ~1735 (m) |

| C=O Stretch (Amide I) | ~1670 (s) | ~1670 (m) |

| N-H Bend (Amide II) | ~1620 (m) | - |

| Thiophene Ring Vibrations | 1500-1300 (m) | 1500-1300 (s) |

| C=S Stretch (Thioamide) | 1200-1050 (m) | 1200-1050 (s) |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the molecular weight confirmation and structural elucidation of this compound and its derivatives. Using ionization techniques such as electron impact (EI) or electrospray ionization (ESI), the molecule is charged and subsequently fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments provide a molecular fingerprint.

In the analysis of chlorinated thiophene compounds, the mass spectrum is distinguished by isotopic patterns characteristic of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). For a molecule containing two chlorine atoms, such as this compound, the molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two chlorine atoms.

The fragmentation of this compound under mass spectrometry is expected to follow predictable pathways based on its structure. nih.gov Common fragmentation patterns for related structures often involve the initial loss of the entire acetic acid side chain or parts of it. nih.gov Key fragmentation events include:

Decarboxylation: The loss of the carboxyl group as a CO₂ molecule (44 Da).

Side-chain cleavage: Cleavage of the bond between the thiophene ring and the methylene group, resulting in a dichlorinated thiophene fragment. nih.gov

Loss of Chlorine: Elimination of one or both chlorine atoms, often accompanied by rearrangements. nih.gov

These fragmentation pathways allow for the detailed structural confirmation of the parent molecule and the identification of its analogs. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent molecule and its fragments, enhancing confidence in the identification.

| Proposed Fragment Ion | Formula | Likely m/z | Fragmentation Pathway |

| [M-COOH]⁺ | C₅H₃Cl₂S⁺ | 165 | Loss of the carboxylic acid radical |

| [M-CH₂COOH]⁺ | C₄H₂Cl₂S⁺ | 152 | Cleavage of the acetic acid side chain |

| [M-Cl]⁺ | C₆H₄ClO₂S⁺ | 175 | Loss of a chlorine atom |

| [M-CO₂]⁺ | C₅H₄Cl₂S⁺ | 178 | Loss of carbon dioxide |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal of suitable quality is the first and most critical step. mdpi.com This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com

The analysis of the diffraction data allows for the determination of the unit cell dimensions (the fundamental repeating block of the crystal lattice), the crystal system, and the space group. Subsequent refinement of the structural model reveals detailed molecular information, including:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-S, C-Cl, C=O).

Bond angles: The angles formed between three connected atoms, defining the molecule's geometry.

Torsion angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the acetic acid side chain relative to the thiophene ring.

Intermolecular interactions: The presence and geometry of non-covalent interactions like hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules) and halogen bonding, which dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related thiophene derivative illustrates the type of information obtained.

| Crystallographic Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-orthogonal angle. mdpi.com |

| Space Group | P2₁/c | A common space group for organic molecules. mdpi.com |

| a (Å) | 15.36 | Unit cell dimension along the a-axis. mdpi.com |

| b (Å) | 12.27 | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 21.85 | Unit cell dimension along the c-axis. mdpi.com |

| β (°) | 109.8 | The angle between the a and c axes. mdpi.com |

| Volume (ų) | 3875 | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of molecules in the unit cell. mdpi.com |

Chromatographic and Other Analytical Methods for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common technique employed for this purpose. pensoft.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The sample is injected into the system, and its components are separated based on their relative affinities for the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated, provides good peak shape and resolution. pensoft.net Detection is typically achieved using an ultraviolet (UV) detector set to a wavelength where the thiophene ring exhibits strong absorbance.

This method allows for:

Purity Assessment: The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. thermofisher.com

Reaction Monitoring: By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of the desired product. This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. pensoft.net

| HPLC Parameter | Typical Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% TFA | Elutes compounds based on polarity; TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the compound based on its UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational and Theoretical Investigations of 4,5 Dichloro 2 Thiopheneacetic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic environment of a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to the prediction of spectroscopic properties. youtube.com For 4,5-dichloro-2-thiopheneacetic acid, DFT calculations, likely using a functional such as B3LYP in combination with a basis set like 6-311G(d,p) or aug-cc-pVTZ, would be employed to determine its three-dimensional structure and electronic characteristics. mdpi.comfigshare.comnih.gov

Studies on related thiophene (B33073) derivatives provide insight into the expected outcomes. For instance, DFT calculations on 2-thiophene carboxylic acid thiourea (B124793) derivatives have been used to determine properties like ionization potential, electron affinity, and electronic excitation energies. mdpi.com Such calculations for this compound would elucidate the influence of the two chlorine atoms and the acetic acid group on the electron distribution within the thiophene ring. The chlorine atoms, being electron-withdrawing, would be expected to lower the energy of the molecular orbitals, affecting the molecule's reactivity. chemrevlett.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest, as they indicate the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

A DFT study on 3-thiopheneacetic acid (3-TAA) revealed that the optimized structural parameters were in good agreement with experimental data. nih.gov Similar validation for this compound would involve comparing calculated bond lengths, bond angles, and dihedral angles with experimental values if available.

Table 1: Representative DFT-Calculated Electronic Properties for Thiophene Derivatives This table presents illustrative data from related compounds to demonstrate the type of information obtained from DFT calculations.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Thiophene Carboxylic Acid Thiourea Derivative (Example) | B3LYP/6-311G(d,p) | -6.5 | -2.1 | 4.4 |

| 3-Thiopheneacetic Acid | B3LYP/aug-cc-pVTZ | -6.8 | -1.0 | 5.8 |

Data is illustrative and sourced from general findings in computational studies of thiophene derivatives. mdpi.comnih.gov

Ab initio molecular orbital theory encompasses a set of methods based on first principles, without the use of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a greater computational expense than DFT.

For this compound, ab initio calculations would offer a more rigorous description of its electronic structure and bonding. An early ab initio study on thiophene itself indicated that the d-orbitals of the sulfur atom play a minor role in the bonding. rsc.org A study on 2- and 3-thiopheneacetic acid methyl esters employed the G3 level of ab initio theory to calculate gas-phase enthalpies of formation, which were found to be in excellent agreement with experimental results. umsl.edunih.gov This highlights the predictive power of high-level ab initio methods for thermochemical properties.

Applying these methods to this compound would provide a detailed picture of electron correlation effects and a benchmark for results obtained from more computationally efficient methods like DFT.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.

A key feature of this compound is the rotational freedom of the acetic acid side chain relative to the thiophene ring. Conformational analysis would involve mapping the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers. A theoretical study on thioacetic acid, a simpler related molecule, used DFT to identify the syn and anti conformers and calculated the energy barrier for their interconversion. dergipark.org.tr A similar approach for this compound would reveal the preferred orientation of the carboxylic acid group, which is crucial for its interaction with biological targets or crystal packing.

Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time, including the flexibility of the thiophene ring and the side chain. iyte.edu.tr MD simulations of thiophene oligomers have been used to study their conformational changes and interactions with other molecules like DNA. iyte.edu.tr For this compound, MD simulations could be performed in a solvent to understand its behavior in a more realistic environment, providing insights into its solubility and how it might interact with a receptor binding pocket.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

For this compound, DFT and ab initio methods can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the thiophene ring, the C-Cl bonds, and the carboxylic acid group. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is another important application. nmrdb.org Algorithms and software are available that can predict NMR spectra based on a given molecular structure. stenutz.eunih.gov For complex molecules like chlorinated paraffins, predicted NMR spectra have been used to help identify isomers in complex mixtures. nih.govacs.org In the case of this compound, predicting the chemical shifts of the single proton on the thiophene ring and the protons of the acetic acid side chain, as well as the carbon atoms, would be instrumental in interpreting experimental NMR data and confirming the compound's identity.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Thiophene Derivative This table demonstrates the typical correlation between calculated and observed spectroscopic values.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| C=O Stretch (cm⁻¹) | 1720 | 1710 |

| Thiophene C-H Stretch (cm⁻¹) | 3100 | 3095 |

| ¹³C Chemical Shift (C2, ppm) | 145 | 143 |

| ¹H Chemical Shift (H3, ppm) | 7.2 | 7.1 |

Data is hypothetical and for illustrative purposes, based on the expected accuracy of computational methods. mdpi.comstenutz.eu

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient species like transition states.

For this compound, one could model various reactions, such as the further electrophilic substitution on the thiophene ring or reactions involving the carboxylic acid group. For example, the reactivity of thiophene towards electrophilic substitution is greater than that of benzene (B151609). youtube.comnumberanalytics.com Theoretical modeling of a reaction, such as nitration, would involve identifying the reactants, products, and any intermediates, and then locating the transition state connecting them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Studies on the pyrolysis and photochemical isomerization of thiophene have employed computational methods to map out complex reaction pathways, involving multiple intermediates and transition states. researchgate.netacs.orgnih.gov These studies provide a blueprint for how one might investigate the thermal stability or photochemical reactivity of this compound. For instance, one could model the decarboxylation of the molecule or the cleavage of the C-Cl bonds under specific conditions.

Structure-Reactivity/Selectivity Relationships (SRS) and Predictive Modeling

Structure-Reactivity/Selectivity (SRS) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or reactivity. nih.govnih.gov

While no specific SRS or QSAR studies on this compound were found, the methodology is broadly applicable. For a series of related thiophene derivatives, one would calculate a set of molecular descriptors, which are numerical representations of the molecule's properties. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.govmdpi.com These descriptors would then be correlated with an observed activity (e.g., anti-inflammatory activity, enzyme inhibition) using statistical methods to build a predictive model.

A QSAR study on thiophene analogs as anti-inflammatory agents found that electronic properties like the energy of the LUMO and the dipole moment were key in modulating their activity. nih.gov Another study on thiophene derivatives with antimicrobial activity suggested that specific moieties were crucial for activity against certain bacterial and fungal strains. nih.gov If this compound were part of a series of compounds tested for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Synthetic Applications and Broader Utility in Chemical Science

As a Core Building Block for Fine Chemical Synthesis

The inherent reactivity of the thiophene (B33073) ring, coupled with the directing effects and chemical handles provided by the chloro and acetic acid groups, positions 4,5-dichloro-2-thiopheneacetic acid as a valuable precursor in the synthesis of complex organic molecules.

The structural motif of this compound serves as a foundational element in multistep synthetic sequences. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby providing a gateway to a diverse array of chemical transformations. For instance, the related compound 2-thiopheneacetic acid is a known precursor in the synthesis of important antibiotics like cephaloridine (B1668813) and cephalothin. This underscores the potential of thiopheneacetic acid derivatives in constructing the core structures of pharmacologically active molecules.

The presence of two chlorine atoms on the thiophene ring offers additional reaction sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for the construction of complex biaryl systems often found in pharmaceuticals and other fine chemicals. While specific industrial applications for this compound are not extensively documented in publicly available literature, its structural analogy to other synthetically important thiophenes strongly suggests its utility as a versatile intermediate. A patent describing the preparation of thienylacetic acids highlights their importance as intermediaries in the synthesis of various pharmaceutical products.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Carboxylic Acid | R-OH, H⁺ | Ester |

| Carboxylic Acid | R-NH₂, DCC | Amide |

| Chloro Substituent | Aryl-B(OH)₂, Pd catalyst | Aryl-substituted Thiophene |

| Chloro Substituent | Organotin reagent, Pd catalyst | Alkyl/Aryl-substituted Thiophene |

This table represents potential reactions based on the known chemistry of thiophene derivatives.

Thiophene derivatives are integral to the agrochemical industry. The thiophene ring is a key structural component in a number of commercialized pesticides and herbicides. The specific substitution pattern of this compound, with its electron-withdrawing chlorine atoms, can influence the biological activity and environmental stability of the resulting agrochemical products.

While direct evidence of this compound's use in specific commercial agrochemicals is limited in open-source information, the established role of halogenated thiophenes in this sector is well-documented. For example, the development of halogenated 2-thiophenecarboxylic acid derivatives has been pursued as building blocks for new families of insecticides. This highlights the strategic importance of compounds like this compound in the design and synthesis of next-generation crop protection agents.

Applications in Advanced Materials Science

The unique electronic and structural properties of the thiophene ring make it a privileged scaffold in the design of advanced materials with tailored optical, electronic, and physical properties. This compound can serve as a key monomer or precursor in the synthesis of these materials.

Polythiophenes are a class of conducting polymers with a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The properties of polythiophenes can be fine-tuned by the introduction of functional groups onto the thiophene monomer. The acetic acid group in this compound provides a handle for further functionalization or for influencing the polymerization process and the final properties of the polymer.

For instance, the electrochemical polymerization of 3-thiophene acetic acid has been shown to produce poly(3-thiophene acetic acid) nanowires. This demonstrates the potential for thiopheneacetic acids to be used in the creation of structured polymeric materials. The presence of chlorine atoms in this compound can further modify the electronic properties of the resulting polymer, potentially leading to materials with enhanced stability or different energy levels. While the synthesis of cationic polythiophenes specifically from this dichloro-derivative is not widely reported, the general principles of polythiophene chemistry suggest its viability as a monomer in such systems.

The sulfur atom and the carboxylate group of this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. The resulting metal complexes can serve as precursors for the synthesis of advanced materials. The coordination of metal ions to thiophene-based ligands can lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, magnetic, or optical properties.

The specific geometry and electronic nature of the ligand, influenced by the chloro-substituents, would play a crucial role in determining the structure and properties of the resulting coordination complex. These complexes could then be used as single-source precursors for the controlled synthesis of metal sulfide (B99878) or mixed-metal oxide nanomaterials through thermal decomposition or other methods.

The functional groups present in this compound make it a suitable candidate for directing the synthesis of nanomaterials. The carboxylic acid group can act as a capping agent, stabilizing nanoparticles and preventing their aggregation. The thiophene ring itself can interact with certain metal surfaces.

A notable example, although involving the non-chlorinated analogue, is the use of 2-thiopheneacetic acid in the preparation of rosette-like nanoscale gold materials. This suggests that this compound could similarly be employed to control the growth and morphology of metallic nanoparticles. The chlorine atoms might further influence the interaction with the metal surface, potentially leading to different nanoparticle shapes or properties. Thiophene derivatives, in a broader sense, are recognized for their utility in the engineering of a variety of nanomaterials with tailored properties.

Development of Catalysts and Ligand Systems utilizing Thiopheneacetic Acid Scaffolds

Extensive research has been conducted on the broader class of thiophene derivatives for applications in catalysis and materials science. Thiophene-containing ligands, particularly Schiff bases and carboxamides, have been successfully used to form stable complexes with various transition metals. These complexes have shown catalytic activity in processes such as polymerization and have been investigated for their potential in other chemical transformations. The electronic properties of the thiophene ring, including its π-conjugated system and the presence of the sulfur atom, make it an attractive scaffold for the design of novel ligands and catalysts.

However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the utilization of This compound in the development of catalysts and ligand systems. While the parent compound, 2-thiopheneacetic acid, and its various other derivatives have been explored in coordination chemistry and have been shown to form metal complexes, the specific dichloro-substituted analogue has not been prominently featured in studies related to catalysis.

The lack of available data prevents a detailed discussion on the synthesis, characterization, and catalytic applications of systems derived from this compound. Consequently, no specific research findings or data tables on the catalytic performance or ligand properties of its derivatives can be presented at this time.

Future research may yet explore the potential of the this compound scaffold in catalysis. The presence of the chloro-substituents could, in theory, influence the electronic properties and steric hindrance of the resulting ligands and metal complexes, potentially leading to unique catalytic activities. However, until such studies are published, this remains a speculative area within the broader field of thiophene-based catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.